N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide is a synthetic organic compound that features a furan ring, a thiomorpholine moiety, and a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-3-yl intermediate, which can be synthesized through the Paal-Knorr reaction involving the cyclization of 1,4-dicarbonyl compounds . The thiomorpholine moiety can be introduced via nucleophilic substitution reactions using thiomorpholine and appropriate electrophiles . Finally, the pivalamide group is attached through an amidation reaction using pivaloyl chloride and a suitable amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the thiomorpholine moiety can form hydrogen bonds and electrostatic interactions with various biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide: Similar structure but with the furan ring at a different position.
N-(2-(furan-3-yl)-2-piperidinoethyl)pivalamide: Similar structure but with a piperidine ring instead of thiomorpholine.
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-15(2,3)14(18)16-10-13(12-4-7-19-11-12)17-5-8-20-9-6-17/h4,7,11,13H,5-6,8-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEJQDFKQGKPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=COC=C1)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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